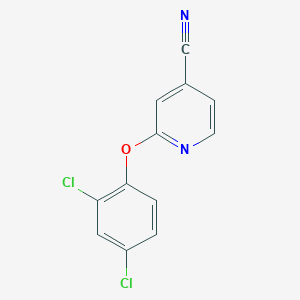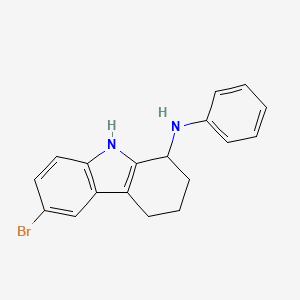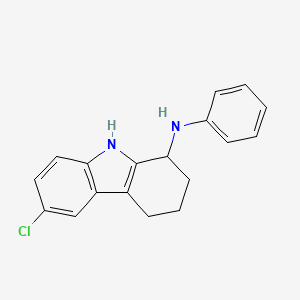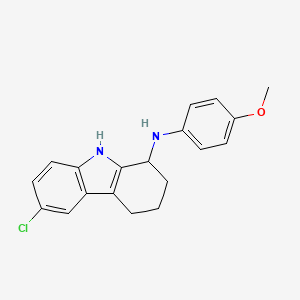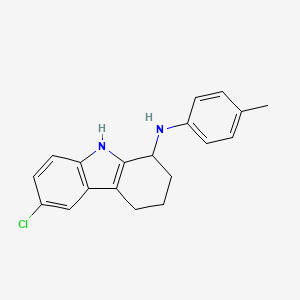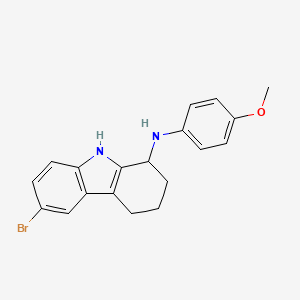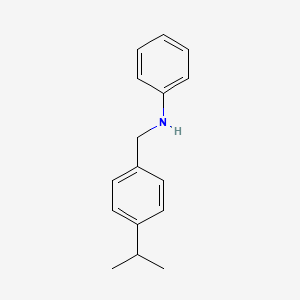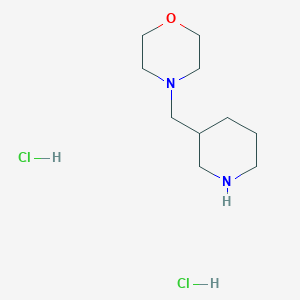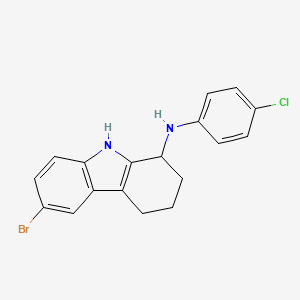
6-bromo-N-(4-chlorophenyl)-2,3,4,9-tetrahydro-1H-carbazol-1-amine
Descripción general
Descripción
6-bromo-N-(4-chlorophenyl)-2,3,4,9-tetrahydro-1H-carbazol-1-amine (BCT) is an organic compound with a wide range of scientific applications. BCT has been studied for its ability to act as a synthetic reagent, as a pharmacological tool, and as a biochemical and physiological agent. BCT has been widely used in laboratory experiments and is known for its unique properties, such as its high solubility in water and its low toxicity.
Aplicaciones Científicas De Investigación
6-bromo-N-(4-chlorophenyl)-2,3,4,9-tetrahydro-1H-carbazol-1-amine has been studied for its potential to act as an inhibitor of the enzyme dihydrofolate reductase (DHFR). DHFR is an important enzyme in the synthesis of DNA and RNA, and its inhibition can lead to the inhibition of cell growth. This compound has also been studied for its potential to act as an inhibitor of the enzyme glutathione-S-transferase (GST). GST is an important enzyme in the detoxification of certain compounds, and its inhibition can lead to the inhibition of cell growth. Additionally, this compound has been studied for its potential to act as a synthetic reagent in organic synthesis.
Mecanismo De Acción
6-bromo-N-(4-chlorophenyl)-2,3,4,9-tetrahydro-1H-carbazol-1-amine has been studied for its ability to act as an inhibitor of the enzymes DHFR and GST. The mechanism of action of this compound is not fully understood, but it is believed that this compound binds to the active site of the enzyme, preventing the enzyme from catalyzing its reaction. This binding prevents the enzyme from catalyzing its reaction, leading to the inhibition of cell growth.
Biochemical and Physiological Effects
This compound has been studied for its potential to act as an inhibitor of the enzymes DHFR and GST. DHFR is an important enzyme in the synthesis of DNA and RNA, and its inhibition can lead to the inhibition of cell growth. GST is an important enzyme in the detoxification of certain compounds, and its inhibition can lead to the inhibition of cell growth. Additionally, this compound has been studied for its potential to act as a synthetic reagent in organic synthesis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
6-bromo-N-(4-chlorophenyl)-2,3,4,9-tetrahydro-1H-carbazol-1-amine has several advantages for laboratory experiments. It is highly soluble in water, making it easy to use in aqueous solutions. It is also non-toxic and has a low boiling point, making it easy to handle and store. Additionally, this compound is relatively inexpensive and readily available. However, this compound also has some limitations. It has a relatively low yield, making it difficult to obtain large amounts of the compound. Additionally, this compound is sensitive to light, making it difficult to store for long periods of time.
Direcciones Futuras
6-bromo-N-(4-chlorophenyl)-2,3,4,9-tetrahydro-1H-carbazol-1-amine has a wide range of potential applications, and there are many potential future directions for research. This compound could be studied further for its potential to act as an inhibitor of the enzymes DHFR and GST. Additionally, this compound could be studied for its potential to act as a synthetic reagent in organic synthesis. This compound could also be studied for its potential to act as an inhibitor of other enzymes, such as cytochrome P450 and monoamine oxidase. Additionally, this compound could be studied for its potential to act as a drug or a therapeutic agent. Finally, this compound could be studied for its potential to act as a catalyst in organic reactions.
Propiedades
IUPAC Name |
6-bromo-N-(4-chlorophenyl)-2,3,4,9-tetrahydro-1H-carbazol-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrClN2/c19-11-4-9-16-15(10-11)14-2-1-3-17(18(14)22-16)21-13-7-5-12(20)6-8-13/h4-10,17,21-22H,1-3H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQRDSPVFTDFKQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)C3=C(N2)C=CC(=C3)Br)NC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

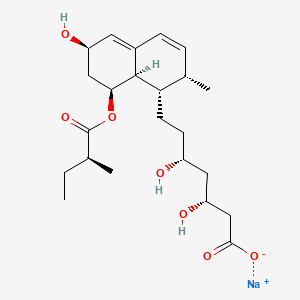


![2-Iodo-1-(methyloxy)-3-{[(methyloxy)methyl]oxy}benzene](/img/structure/B3155813.png)
